2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide
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Overview
Description
2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide is a complex organic compound with a variety of applications in scientific research. This compound is known for its unique chemical structure, which includes a benzyl group, a fluoroethoxy group, and a sulfonylamino group. It has been studied for its potential use in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide typically involves multiple steps. One common method includes the reaction of benzyl chloride with 4-(2-fluoroethoxy)aniline to form the benzylated intermediate. This intermediate is then reacted with sulfonyl chloride to introduce the sulfonylamino group. Finally, the resulting compound is coupled with N-hydroxy-3-methylbutanamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluoroethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiolates under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl or fluoroethoxy derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its effects on cellular processes.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and pathways, leading to its effects on cellular processes. For example, it has been shown to inhibit matrix metalloproteinases (MMPs), which play a role in tissue remodeling and disease progression . The inhibition of MMPs can lead to reduced tumor growth and metastasis in cancer research.
Comparison with Similar Compounds
2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide can be compared with other similar compounds, such as:
2-[benzyl-[4-(2-chloroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide: Similar structure but with a chloroethoxy group instead of a fluoroethoxy group.
2-[benzyl-[4-(2-methoxyethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide: Contains a methoxyethoxy group instead of a fluoroethoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the fluoroethoxy group, for example, can enhance its stability and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H25FN2O5S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide |
InChI |
InChI=1S/C20H25FN2O5S/c1-15(2)19(20(24)22-25)23(14-16-6-4-3-5-7-16)29(26,27)18-10-8-17(9-11-18)28-13-12-21/h3-11,15,19,25H,12-14H2,1-2H3,(H,22,24) |
InChI Key |
NSDMBIOAMTZMED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OCCF |
Origin of Product |
United States |
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